molecular formula C20H14ClN3O2S B2970159 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 476459-67-3

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2970159
CAS No.: 476459-67-3
M. Wt: 395.86
InChI Key: FZBULRRCWOOHJL-UHFFFAOYSA-N
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Description

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a 2-chlorophenyl group and an acetamide linker terminating in a naphthalen-2-yloxy moiety. Its molecular formula is C₂₁H₁₆ClN₃O₂S, with a molecular weight of 409.89 g/mol (calculated).

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-17-8-4-3-7-16(17)19-23-24-20(27-19)22-18(25)12-26-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBULRRCWOOHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and naphthalen-2-yloxy groups are introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Amidation: The final step involves the formation of the acetamide linkage through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.

    Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are categorized based on modifications to the thiadiazole core, acetamide linker, or aromatic substituents. Key comparisons include:

Structural Analogues with Modified Aromatic Substituents

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Substituents: 4-Chlorobenzylthio group at thiadiazole, isopropyl-methylphenoxy at acetamide. Physical Properties: Yield 74%, m.p. 132–134°C.
  • N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((benzimidazol-2-yl)thio)acetamide (4e) :

    • Substituents: Benzimidazole-thio group replaces naphthalen-2-yloxy.
    • Physical Properties: Yield 68%, m.p. 217–219°C.
    • Significance: The benzimidazole-thio group introduces hydrogen-bonding capacity, differing from the naphthalene’s planar hydrophobic structure .

Analogues with Naphthalene-Based Substituents

  • 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide (Compound 89): Substituents: Naphthalen-2-yloxy group retained; phenylamino replaces 2-chlorophenyl. Bioactivity: Exhibited anti-HIV-1 activity (EC₅₀ = 0.96 µg/mL), highlighting the pharmacological relevance of the naphthalene moiety .
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

    • Substituents: Naphthalen-1-yloxy linked via triazole instead of direct acetamide.
    • Physical Properties: HRMS confirmed molecular weight (393.1118 Da).
    • Significance: Triazole spacer may improve metabolic stability compared to direct ether linkages .

Analogues with Thioether Modifications

  • 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide :
    • Substituents: Benzylthio and 3-chlorophenyl groups.
    • Significance: Dual thioether groups increase sulfur-mediated interactions, contrasting with the target’s single thiadiazole core .

Data Tables: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Substituent Differences
Target Compound C₂₁H₁₆ClN₃O₂S 409.89 N/A N/A 2-Chlorophenyl, naphthalen-2-yloxy
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) C₂₁H₂₂ClN₃O₂S₂ 455.99 74 132–134 4-Chlorobenzylthio, isopropyl-methylphenoxy
N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((benzimidazol-2-yl)thio)acetamide (4e) C₁₈H₁₃ClN₆OS₂ 428.92 68 217–219 Benzimidazole-thio
2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide (89) C₂₀H₁₆N₄O₂S 392.43 N/A N/A Phenylamino, naphthalen-2-yloxy

Research Findings and Functional Insights

  • Antiviral Potential: Compound 89 (naphthalen-2-yloxy derivative) demonstrated anti-HIV activity, suggesting the target compound’s naphthalene group may confer similar bioactivity .
  • Anticancer Activity : Analogues like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide inhibited tyrosine kinases (Abl/Src), indicating the thiadiazole-acetamide scaffold’s versatility in targeting enzymes .
  • Structural Stability : Thioether-linked analogues (e.g., 5e, 4e) showed higher melting points (>130°C), suggesting enhanced crystallinity compared to ether-linked derivatives .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H10ClN3OS2
  • Molecular Weight : 335.83 g/mol
  • CAS Number : 476459-68-4

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.28
HepG2 (Liver Cancer)0.52
A549 (Lung Cancer)0.35

The compound has shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values indicate that it exhibits potent cytotoxicity, comparable to established chemotherapeutic agents like 5-Fluorouracil.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tubulin polymerization, disrupting the mitotic spindle formation during cell division .

Docking studies have suggested a strong binding affinity to tubulin, which is critical for its cytotoxic activity .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly influenced by their structural components. Modifications at specific positions can enhance or diminish their efficacy:

  • Chlorophenyl Group : The presence of a chlorophenyl moiety significantly contributes to the compound's lipophilicity and biological activity.
  • Acetamide Linker : The acetamide group has been shown to improve solubility and stability, enhancing overall bioavailability .

Study on Antiviral Activity

A recent study highlighted the potential antiviral properties of related thiadiazole compounds against Hepatitis C Virus (HCV). While specific data on this compound is limited, compounds with similar structures have demonstrated significant inhibition of viral replication .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal model studies are ongoing to assess the therapeutic potential and safety profile of this compound.

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